molecular formula C17H19BrN4O3 B213967 4-bromo-1-ethyl-N-[4-(4-morpholinylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide

4-bromo-1-ethyl-N-[4-(4-morpholinylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide

Katalognummer B213967
Molekulargewicht: 407.3 g/mol
InChI-Schlüssel: HHWCZEOKCBPPGX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-bromo-1-ethyl-N-[4-(4-morpholinylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide, also known as BAY 43-9006, is a small molecule inhibitor of several protein kinases, including RAF kinase and vascular endothelial growth factor receptor (VEGFR). It was first synthesized by Bayer AG in 2001 and has since been extensively studied for its potential applications in cancer treatment.

Wirkmechanismus

4-bromo-1-ethyl-N-[4-(4-morpholinylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide 43-9006 acts by inhibiting several protein kinases, including RAF kinase and VEGFR. By inhibiting these kinases, it prevents the activation of downstream signaling pathways that are involved in cell growth and proliferation. This leads to the inhibition of cancer cell growth and the induction of apoptosis (programmed cell death).
Biochemical and physiological effects:
4-bromo-1-ethyl-N-[4-(4-morpholinylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide 43-9006 has been shown to have several biochemical and physiological effects. It inhibits the phosphorylation of several proteins involved in cell growth and proliferation, including ERK and AKT. It also inhibits the production of angiogenic factors, such as VEGF, which are involved in the growth of new blood vessels that supply tumors with nutrients and oxygen. Additionally, it has been shown to induce autophagy, a process by which cells digest and recycle their own components, which may contribute to its anti-cancer effects.

Vorteile Und Einschränkungen Für Laborexperimente

4-bromo-1-ethyl-N-[4-(4-morpholinylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide 43-9006 has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well-understood. However, it also has several limitations. It has poor solubility in water, which can make it difficult to use in certain experiments. Additionally, its effects may be cell-type specific, which can make it difficult to generalize its effects across different types of cancer cells.

Zukünftige Richtungen

There are several future directions for research on 4-bromo-1-ethyl-N-[4-(4-morpholinylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide 43-9006. One area of research is the development of new analogs with improved solubility and potency. Another area of research is the identification of biomarkers that can predict response to 4-bromo-1-ethyl-N-[4-(4-morpholinylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide 43-9006 treatment. Additionally, there is ongoing research on the use of 4-bromo-1-ethyl-N-[4-(4-morpholinylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide 43-9006 in combination with other drugs to enhance its efficacy in cancer treatment. Finally, there is interest in exploring the potential use of 4-bromo-1-ethyl-N-[4-(4-morpholinylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide 43-9006 in other diseases, such as cardiovascular disease and inflammatory disorders.

Synthesemethoden

The synthesis of 4-bromo-1-ethyl-N-[4-(4-morpholinylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide 43-9006 involves several steps, including the reaction of 4-bromo-1H-pyrazole-5-carboxylic acid with 4-(4-morpholinylcarbonyl)phenyl isocyanate to form the corresponding urea derivative. The resulting compound is then reacted with ethyl bromoacetate to produce the final product, 4-bromo-1-ethyl-N-[4-(4-morpholinylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide 43-9006.

Wissenschaftliche Forschungsanwendungen

4-bromo-1-ethyl-N-[4-(4-morpholinylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide 43-9006 has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various types of cancer cells, including melanoma, renal cell carcinoma, and hepatocellular carcinoma. It has also been used in combination with other drugs to enhance their efficacy in cancer treatment.

Eigenschaften

Produktname

4-bromo-1-ethyl-N-[4-(4-morpholinylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide

Molekularformel

C17H19BrN4O3

Molekulargewicht

407.3 g/mol

IUPAC-Name

4-bromo-2-ethyl-N-[4-(morpholine-4-carbonyl)phenyl]pyrazole-3-carboxamide

InChI

InChI=1S/C17H19BrN4O3/c1-2-22-15(14(18)11-19-22)16(23)20-13-5-3-12(4-6-13)17(24)21-7-9-25-10-8-21/h3-6,11H,2,7-10H2,1H3,(H,20,23)

InChI-Schlüssel

HHWCZEOKCBPPGX-UHFFFAOYSA-N

SMILES

CCN1C(=C(C=N1)Br)C(=O)NC2=CC=C(C=C2)C(=O)N3CCOCC3

Kanonische SMILES

CCN1C(=C(C=N1)Br)C(=O)NC2=CC=C(C=C2)C(=O)N3CCOCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.